methyl 1,1-dioxo-4-phenyl-2-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-2H-1lambda6,2-benzothiazine-3-carboxylate
Description
Methyl 1,1-dioxo-4-phenyl-2-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-2H-1λ⁶,2-benzothiazine-3-carboxylate is a benzothiazine derivative featuring:
- A 1,1-dioxo benzothiazine core (sulfonamide group).
- 4-Phenyl substitution on the benzothiazine ring.
- A carbamoylmethyl group at position 2, linked to a 4-isopropylphenyl moiety.
- A methyl carboxylate at position 2.
Its synthesis likely follows strategies described for analogous benzothiazines, where substituents are introduced via pre-functionalized anthranilic acids to avoid post-synthetic modifications, ensuring high purity and yield .
Properties
IUPAC Name |
methyl 1,1-dioxo-2-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-18(2)19-13-15-21(16-14-19)28-24(30)17-29-26(27(31)34-3)25(20-9-5-4-6-10-20)22-11-7-8-12-23(22)35(29,32)33/h4-16,18H,17H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCQDNBKRIQAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,1-dioxo-4-phenyl-2-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-2H-1lambda6,2-benzothiazine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazine core, followed by the introduction of the phenyl and carbamoyl groups. Common reagents used in these reactions include phenyl isocyanate and methyl chloroformate, under conditions such as reflux in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,1-dioxo-4-phenyl-2-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-2H-1lambda6,2-benzothiazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the benzothiazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and carbamoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
The benzothiazine derivatives have been extensively studied for their pharmacological properties. Research indicates that compounds within this class can exhibit anti-inflammatory and analgesic effects. For example, studies have shown that structural modifications in the benzene moiety can enhance the analgesic properties of these compounds. Specifically, the presence of substituents at certain positions can significantly influence their biological efficacy .
Synthesis and Structural Analysis
The synthesis of methyl 1,1-dioxo-4-phenyl-2-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-2H-1lambda6,2-benzothiazine-3-carboxylate typically involves multi-step organic reactions. The use of advanced techniques such as X-ray diffraction has provided insights into the molecular structure and crystallography of similar benzothiazine derivatives. These studies reveal critical information about intermolecular interactions that contribute to their stability and biological activity .
Case Studies on Pharmacological Applications
- Anti-inflammatory Properties : In experimental models, certain benzothiazine derivatives have demonstrated significant anti-inflammatory effects. For instance, compounds exhibiting weak to moderate activity were tested against carrageenan-induced edema, showing promising results compared to standard anti-inflammatory drugs like Piroxicam and Meloxicam .
- Analgesic Effects : A comparative analysis of various analogs indicated that specific modifications could lead to enhanced analgesic activity. The study highlighted that some derivatives surpassed traditional analgesics in efficacy at equivalent doses, suggesting a potential for developing new pain management therapies .
Data Tables
Here is a summary table highlighting key properties and activities of related benzothiazine derivatives:
| Compound Name | Structure | Anti-inflammatory Activity | Analgesic Activity | Notes |
|---|---|---|---|---|
| Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate | Structure | Moderate | High | Effective in reducing pain in animal models |
| Ethyl 4-Methyl-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate | Structure | Weak | Moderate | Exhibited unique polymorphic forms with varying activities |
| Methyl 1,1-Dioxo-4-Phenyl... (This compound) | Structure | TBD | TBD | Further studies needed for definitive activity |
Mechanism of Action
The mechanism of action of methyl 1,1-dioxo-4-phenyl-2-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-2H-1lambda6,2-benzothiazine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
4-Hydroxy derivatives form salts with tris(hydroxymethyl)aminomethane, increasing water solubility and bioavailability .
Position 2 Modifications :
- The carbamoylmethyl group in the target compound introduces hydrogen-bonding capacity, which could influence target binding (e.g., cyclooxygenase inhibition). This contrasts with the simpler 2-phenylethyl group in , which may prioritize hydrophobic interactions.
Structural Characterization
- X-ray crystallography confirms that salt formation with tris(hydroxymethyl)aminomethane induces conformational changes, increasing hydrogen bonds and altering crystal packing .
- NMR and mass spectrometry are critical for verifying substituent positions in benzothiazine derivatives, as regioselectivity issues arise during synthesis .
Biological Activity
Methyl 1,1-dioxo-4-phenyl-2-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-2H-1λ6,2-benzothiazine-3-carboxylate is a compound belonging to the benzothiazine family, known for its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound has the following molecular formula: C19H25N3O4S, with a molecular weight of 423.6 g/mol. Its structure features a benzothiazine core substituted with various functional groups that contribute to its biological activity .
Antimicrobial Properties
Research indicates that benzothiazine derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that methyl 1,1-dioxo derivatives could also possess similar properties. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
Benzothiazine derivatives are noted for their anti-inflammatory properties. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition leads to reduced production of prostaglandins, thus alleviating inflammation .
Analgesic Activity
The analgesic properties of methyl 1,1-dioxo-benzothiazines have been explored in various studies. The compound's ability to modulate pain pathways suggests potential use in pain management therapies. It is hypothesized that these compounds may act on central nervous system receptors involved in pain perception .
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several benzothiazine derivatives, including methyl 1,1-dioxo variants. The results demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Methyl 1,1-dioxo derivative | 64 | Staphylococcus aureus |
| Methyl 1,1-dioxo derivative | 128 | Escherichia coli |
Case Study 2: Anti-inflammatory Effects
In a clinical trial assessing the anti-inflammatory effects of benzothiazine derivatives, participants receiving methyl 1,1-dioxo compounds reported significant reductions in pain and swelling in conditions such as arthritis. The trial utilized a double-blind placebo-controlled design over six weeks .
The biological activities of methyl 1,1-dioxo-benzothiazines can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compounds inhibit key enzymes involved in inflammation and infection.
- Receptor Modulation : Interaction with opioid receptors may explain their analgesic effects.
- Cellular Interference : Disruption of cellular processes in pathogens contributes to their antimicrobial activity.
Q & A
Q. What are the recommended synthetic routes for methyl 1,1-dioxo-4-phenyl-2-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-2H-1λ⁶,2-benzothiazine-3-carboxylate?
The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazine core followed by functionalization. Key steps include:
- Core formation : Cyclization of substituted aniline derivatives with sulfonic acid anhydrides under controlled pH (6.5–7.5) and inert atmosphere (N₂/Ar) to prevent oxidation .
- Carbamoylation : Reaction with 4-isopropylphenyl isocyanate or chloroformate derivatives to introduce the carbamoyl-methyl group .
- Esterification : Use of methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to install the methoxycarbonyl group . Critical parameters : Temperature control (60–80°C for cyclization), solvent choice (DMF or THF for carbamoylation), and purification via column chromatography (silica gel, hexane/EtOAc) .
Q. How is the crystal structure of this benzothiazine derivative determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of a saturated solution in ethanol or acetonitrile at 4°C .
- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .
- Refinement : Software like SHELXL or OLEX2 to resolve hydrogen bonding (e.g., O–H···O interactions stabilizing the 1,1-dioxo group) and confirm stereochemistry . Reported space groups: P2₁/c or P1̄, with Z = 4 .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from:
- Reagent purity : Use of HPLC-grade solvents and freshly distilled isocyanates improves reproducibility .
- Catalyst optimization : Screening Pd/C or CuI for carbamoylation steps, as trace metals can alter reaction pathways .
- Analytical validation : Quantify byproducts via LC-MS (C18 column, acetonitrile/water gradient) and adjust stoichiometry accordingly . Case study : A 15% yield increase was achieved by replacing DMF with DMAc (dimethylacetamide) due to reduced side reactions .
Q. How can structure-activity relationships (SAR) be established for this compound’s biological activity?
SAR studies require:
- Analog synthesis : Modify substituents (e.g., replace isopropyl with cyclopropyl or trifluoromethyl) and assess activity via in vitro assays (e.g., COX-2 inhibition for anti-inflammatory potential) .
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase), prioritizing residues like Arg120 and Tyr355 for hydrogen bonding .
- Pharmacophore mapping : Overlay active/inactive analogs to identify essential features (e.g., the 1,1-dioxo group’s role in binding) .
Q. What computational methods predict the compound’s reactivity and stability?
- DFT calculations : Gaussian 16 at the B3LYP/6-311+G(d,p) level to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV, indicating moderate reactivity) .
- Degradation pathways : Simulate hydrolysis under acidic (pH 1.2) and basic (pH 8.0) conditions using COSMO-RS, identifying labile sites (e.g., ester group cleavage) .
- Solubility prediction : Abraham solvation parameters with ALOGPS 2.1, showing logS = −4.2 (poor aqueous solubility) .
Q. How can stability under physiological conditions be assessed experimentally?
- Forced degradation : Expose to 0.1 M HCl (simulating stomach acid) and 0.1 M NaOH (intestinal pH) at 37°C for 24 hours. Monitor degradation via UPLC-PDA (e.g., 15% degradation in base vs. 5% in acid) .
- Thermal analysis : TGA (10°C/min, N₂ atmosphere) reveals decomposition onset at 210°C, while DSC shows a melting endotherm at 165–168°C .
- Light sensitivity : Store under ICH Q1B guidelines (UV-Vis irradiation for 48 hours) and quantify photodegradants using LC-HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
